N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclobutyl ring with a pyrazolo[3,4-b]pyridine core, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-7-19(8-2)15(11(3)16(19)26-6)22-18(24)13-9-20-17-12(14(13)25-5)10-21-23(17)4/h9-11,15-16H,7-8H2,1-6H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXZLTUUOSYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(C1OC)C)NC(=O)C2=CN=C3C(=C2OC)C=NN3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving diethyl malonate and appropriate alkylating agents under basic conditions.
Pyrazolo[3,4-b]pyridine Core Construction: This step involves the condensation of 4-methoxy-1-methylpyrazole with a suitable pyridine derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Amide Formation: The final step is the coupling of the cyclobutyl and pyrazolo[3,4-b]pyridine intermediates through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the compound, especially at the amide bond, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), under anhydrous conditions.
Substitution: NaH, alkyl halides, under aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclobutyl and pyrazolo[3,4-b]pyridine systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors is of significant interest.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-diethyl-3-methoxy-4-methylcyclobutyl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide: shares similarities with other pyrazolo[3,4-b]pyridine derivatives and cyclobutyl-containing compounds.
4-methoxy-1-methylpyrazolo[3,4-b]pyridine: Similar core structure but lacks the cyclobutyl ring.
Cyclobutyl carboxamides: Similar cyclobutyl ring but different heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
